4-(3-methoxyphenyl)-N-methyl-N-(1H-pyrazol-5-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-METHYL-N-(1H-PYRAZOL-5-YLMETHYL)AMINE is a complex organic compound that features a pyrimidine core substituted with methoxyphenyl and trifluoromethyl groups, along with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-METHYL-N-(1H-PYRAZOL-5-YLMETHYL)AMINE typically involves multiple steps, including the formation of the pyrimidine core, introduction of the methoxyphenyl and trifluoromethyl groups, and the final coupling with the pyrazole moiety. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-METHYL-N-(1H-PYRAZOL-5-YLMETHYL)AMINE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-METHYL-N-(1H-PYRAZOL-5-YLMETHYL)AMINE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-METHYL-N-(1H-PYRAZOL-5-YLMETHYL)AMINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, for example, can enhance the compound’s ability to interact with biological targets by increasing its lipophilicity and metabolic stability . The methoxyphenyl and pyrazole moieties may also contribute to the compound’s binding affinity and specificity for certain receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-((3-(4-fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-yl)methyl)(5-methyl-1H-indol-3-yl)methanamine hydrochloride
- Various indole derivatives
Uniqueness
N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-METHYL-N-(1H-PYRAZOL-5-YLMETHYL)AMINE is unique due to its combination of a pyrimidine core with methoxyphenyl, trifluoromethyl, and pyrazole groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds, making it a valuable molecule for research and development in various fields.
Properties
Molecular Formula |
C17H16F3N5O |
---|---|
Molecular Weight |
363.34 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-N-methyl-N-(1H-pyrazol-5-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C17H16F3N5O/c1-25(10-12-6-7-21-24-12)16-22-14(9-15(23-16)17(18,19)20)11-4-3-5-13(8-11)26-2/h3-9H,10H2,1-2H3,(H,21,24) |
InChI Key |
NASOWWZTYCBFFE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=NN1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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